19F NMR Probe Capability: Enabling Enantiodiscrimination of RNA Structures Unattainable with Non-Fluorinated Diamines
Unlike non-fluorinated cyclopentane-1,2-diamine (DACP) which is 'silent' in 19F NMR, a racemic mixture of a closely related trans-4,4-difluorocyclopentane-1,2-diamine (compound rac-2a) acts as a chiral sensitive probe. Upon binding to structured RNA, it produces a distinct 19F NMR signal splitting, delivering a topological footprint of the RNA [1]. This specific functionality is a direct result of the gem-difluoro motif and is completely absent in the non-fluorinated comparator.
| Evidence Dimension | 19F NMR signal for RNA structural probing |
|---|---|
| Target Compound Data | For rac-trans-4,4-difluorocyclopentane-1,2-diamine: distinct signal splitting upon binding to RNA, enabling diastereomeric differentiation. |
| Comparator Or Baseline | Cyclopentane-1,2-diamine (DACP): no 19F NMR signal. |
| Quantified Difference | Qualitative difference: functional probe vs. no signal. |
| Conditions | Binding to structured RNA (e.g., tRNA(Lys3)) observed by 19F NMR spectroscopy. |
Why This Matters
This unique 19F NMR capability makes the compound an essential procurement choice for research groups developing external probes for RNA dynamics, a field where non-fluorinated diamines are non-functional.
- [1] Moumné, R., Pasco, M., Prost, E., Lecourt, T., Micouin, L., & Tisné, C. (2010). Fluorinated Diaminocyclopentanes as Chiral Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 132(38), 13111–13113. View Source
